molecular formula C17H20N6O2 B560178 eFT508 CAS No. 1849590-01-7

eFT508

カタログ番号 B560178
CAS番号: 1849590-01-7
分子量: 340.4
InChIキー: HKTBYUWLRDZAJK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

eFT508, also known as Tomivosertib, is a potent, highly selective, and orally bioavailable inhibitor of Mitogen-Activated Protein Kinase Interacting Kinases (MNK) 1 and 2 . It has been studied in patients with solid tumors and lymphoma .


Chemical Reactions Analysis

This compound has been shown to inhibit the phosphorylation of eukaryotic initiation factor 4E (eIF4E) and other key effector proteins, including hnRNPA1 and PSF . This leads to a dose-dependent reduction in eIF4E phosphorylation at serine 209 .

科学的研究の応用

  • eFT508 in Cancer Therapy : this compound has been studied for its potential to regulate key immune signaling pathways and enhance anti-tumor immunity. It is a highly selective inhibitor of MNK1 and MNK2 and has shown promise in immunocompetent syngeneic cancer models. In these models, this compound demonstrated significant anti-tumor activity and established immune memory when used as a monotherapy. It also showed synergistic activity when combined with anti-PD-1 or anti-PD-L1 monoclonal antibodies. This study indicates that this compound can decrease the production of immune checkpoint regulators and immunosuppressive cytokines, triggering an anti-tumor immune response (Webster et al., 2017).

  • Phase I/II Clinical Trials : this compound has been evaluated in phase I clinical trials for patients with advanced solid tumors and patients with advanced lymphoma. The preliminary results support further clinical evaluation of this compound in combination with checkpoint blockade (Gopal et al., 2017).

  • T-Cell Differentiation and Antitumor Immune Response : Another study demonstrated that this compound regulates T-cell differentiation, promoting an antitumor immune response. It was found to shift the distribution of T cells towards a central memory phenotype in both CD4 and CD8 T cells, reducing the expression of exhaustion markers such as PD-1, LAG3, and TIM3. This effect on T-cell differentiation suggests that this compound may combine well with other immunotherapies beyond checkpoint blockade (Sharma et al., 2018).

作用機序

Tomivosertib, also known as eFT508, is a potent and highly selective inhibitor of MNK1 and MNK2 . This article will delve into the mechanism of action of Tomivosertib, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Tomivosertib primarily targets Mitogen-Activated Protein Kinase-Interacting Serine/Threonine-Protein Kinase 1 and 2 (MNK1 and MNK2) . These kinases play a crucial role in the regulation of protein synthesis and are involved in cellular processes such as proliferation, survival, and immune signaling .

Mode of Action

Upon oral administration, Tomivosertib binds to and inhibits the activity of MNK1 and MNK2 . This inhibition prevents MNK1/2-mediated signaling, thereby blocking the phosphorylation of certain regulatory proteins, including eukaryotic translation initiation factor 4E (eIF4E) . This action disrupts the translation of messenger RNAs (mRNAs) involved in tumor cell proliferation, angiogenesis, survival, and immune signaling .

Biochemical Pathways

Tomivosertib affects the PI3K/mTOR pathway, which plays an important role in T cell activation and differentiation . It has been demonstrated that MNK modifies mTOR signaling and T cell differentiation . By inhibiting MNK1/2, Tomivosertib can substantially increase T central memory (T_CM) and T stem cell memory (T_SCM) populations in both primary murine and human T cells .

Result of Action

The inhibition of MNK1/2 by Tomivosertib leads to a decrease in the phosphorylation of eIF4E . This results in a dose-dependent suppression of cellular viability and leukemic progenitor colony formation . Moreover, Tomivosertib treatment biases T cell differentiation towards a T_CM population, without adverse effects on T cell proliferation, interferon-γ production, or cytotoxic function .

Action Environment

The efficacy of Tomivosertib can be influenced by various environmental factors. For instance, it has been shown that the combination of Tomivosertib with CD19-directed CAR T cells results in improved efficacy in comparison to either monotherapy alone . This suggests that the therapeutic context, such as the presence of other drugs, can influence the action and efficacy of Tomivosertib.

生化学分析

Biochemical Properties

Tomivosertib interacts with the enzymes MNK1 and MNK2, inhibiting their activity with IC50 values of 1-2 nM . This interaction leads to a dose-dependent reduction in the phosphorylation of eIF4E at serine 209 . Tomivosertib also dramatically downregulates PD-L1 protein abundance .

Cellular Effects

Tomivosertib has been shown to have significant effects on various types of cells. In tumor cell lines, treatment with Tomivosertib leads to a dose-dependent reduction in eIF4E phosphorylation, potentially resulting in decreased tumor cell proliferation and tumor growth . In T cells, Tomivosertib has been shown to modulate T cell differentiation, enhancing CAR T cell activity .

Molecular Mechanism

Tomivosertib exerts its effects at the molecular level by inhibiting the activity of MNK1 and MNK2, enzymes that play a key role in the phosphorylation of eIF4E . This inhibition leads to a reduction in eIF4E phosphorylation at serine 209, a key step in the initiation of mRNA translation . Tomivosertib also dramatically downregulates PD-L1 protein abundance .

Temporal Effects in Laboratory Settings

The effects of Tomivosertib on SA took minutes to emerge and were reversible over time with Tomivosertib washout . Tomivosertib led to a profound loss of eIF4E Serine 209 phosphorylation, a specific target of the kinase, within 2 min of drug treatment .

Metabolic Pathways

Tomivosertib is involved in the MAPK/ERK pathway, specifically inhibiting the activity of MNK1 and MNK2 . This leads to a reduction in the phosphorylation of eIF4E, a key step in the initiation of mRNA translation .

特性

IUPAC Name

6-[(6-aminopyrimidin-4-yl)amino]-8-methylspiro[2H-imidazo[1,5-a]pyridine-3,1'-cyclohexane]-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-10-7-11(21-13-8-12(18)19-9-20-13)16(25)23-14(10)15(24)22-17(23)5-3-2-4-6-17/h7-9H,2-6H2,1H3,(H,22,24)(H3,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTBYUWLRDZAJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)NC3(N2C(=O)C(=C1)NC4=NC=NC(=C4)N)CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601022534
Record name Tomivosertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601022534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1849590-01-7
Record name Tomivosertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1849590017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tomivosertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tomivosertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601022534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOMIVOSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2H19X4WBV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。